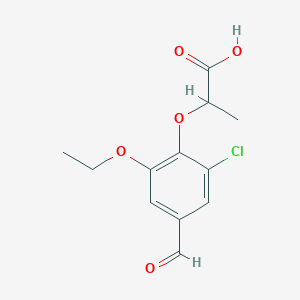

2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid

Description

2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid (CAS: 428836-03-7) is a substituted phenoxypropanoic acid derivative with the molecular formula C₁₁H₁₁ClO₅ and a molecular weight of 258.66 g/mol . It is typically stored as a powder at 2–8°C under protection from air and light, with solubility in organic solvents such as chloroform, dichloromethane, and DMSO . The compound’s structure features a chloro substituent at the 2-position, an ethoxy group at the 6-position, and a formyl group at the 4-position of the phenolic ring, linked to a propanoic acid side chain.

Properties

IUPAC Name |

2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO5/c1-3-17-10-5-8(6-14)4-9(13)11(10)18-7(2)12(15)16/h4-7H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKVVBDFOFCEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Cl)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392482 | |

| Record name | 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590395-60-1 | |

| Record name | 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows these stages:

Step 1: Preparation of substituted phenol or hydroxyphenoxy intermediate

Starting from a suitably substituted phenol (e.g., 2-chloro-6-ethoxy-4-hydroxybenzaldehyde or related derivatives), the phenolic hydroxyl group is either protected or directly used for ether bond formation.Step 2: Ether formation with propanoic acid derivative

The phenol is reacted with a propanoic acid derivative (often a halogenated propanoic acid or an ester) to form the phenoxypropanoic acid skeleton via nucleophilic aromatic substitution or Williamson ether synthesis.Step 3: Introduction or preservation of the formyl group

The formyl group (aldehyde) at the 4-position is introduced either before or after ether formation, often by selective oxidation of a methyl or hydroxymethyl precursor or by direct formylation methods such as Vilsmeier-Haack reaction.Step 4: Hydrolysis and purification

If esters are used in intermediate steps, hydrolysis under mild acidic or basic conditions yields the free acid. The final product is purified by crystallization or chromatographic methods.

Specific Synthetic Methods and Research Findings

Detailed Reaction Analysis

Hydroquinone-Based Synthesis (Method 1)

This approach starts with hydroquinone, which is selectively protected on one hydroxyl group to avoid unwanted di-ether formation. Ethyl lactate acts as the propanoic acid source. The reaction proceeds via:

- Protection of one hydroxyl group on hydroquinone

- Ether formation with ethyl lactate under mild conditions

- Deprotection of hydroxyl group

- Hydrolysis of ester to free acid

- Chlorination and ethoxylation steps to install the 2-chloro and 6-ethoxy substituents on the aromatic ring

This method is advantageous for its mild conditions, short reaction time, simple work-up, and high yield, making it suitable for scale-up and industrial production.

Bromination and Condensation Route (Method 2)

In this method, a methyl-substituted aromatic precursor is brominated to introduce a reactive bromomethyl group. This intermediate is then reacted with 4-hydroxybenzaldehyde derivatives to introduce the formyl and ethoxy groups through nucleophilic substitution. Hydrazine hydrate is used in related steps to reduce or modify intermediates. The final compound is purified by crystallization.

This route offers good yields (~80%) and well-characterized products confirmed by IR and NMR spectroscopy. However, it involves multiple steps with controlled oxidation and requires careful handling of brominated intermediates.

Direct Etherification (Method 3)

This classical approach involves direct Williamson ether synthesis between 2-chloro-6-ethoxy-4-formylphenol and a propanoic acid derivative such as propanoic acid chloride or ethyl propionate. The reaction is base-catalyzed, typically in an inert atmosphere to avoid side reactions.

The reaction requires optimization of pH and temperature to maximize yield and minimize side products. Hydrolysis of esters and purification are standard procedures following the etherification step.

Summary Table of Preparation Methods

| Aspect | Hydroquinone-Based Synthesis | Bromination & Condensation | Direct Etherification |

|---|---|---|---|

| Starting Materials | Hydroquinone, ethyl lactate | Methyl-substituted aromatics, 4-hydroxybenzaldehyde | 2-chloro-6-ethoxy-4-formylphenol, propanoic acid derivatives |

| Key Reactions | Protection/deprotection, hydrolysis, chlorination | Bromination, nucleophilic substitution, oxidation | Williamson ether synthesis |

| Reaction Conditions | Mild, short time | Reflux, controlled oxidation | Base-catalyzed, inert atmosphere |

| Yield | High | ~80% | Moderate to high |

| Industrial Viability | High, low cost | Moderate | Commonly used in lab scale |

| Characterization | IR, NMR confirmation | IR, 1H-NMR, MS | IR, NMR, chromatographic purity |

Research Findings and Industrial Considerations

The hydroquinone-based method is noted for its mild reaction conditions, short reaction times, and simplicity in post-reaction processing, which reduces production costs and environmental impact.

Bromination and condensation methods provide good yields and well-characterized intermediates but require careful handling of brominated compounds and strong oxidants, which may increase safety concerns and costs.

Direct etherification is a classical and straightforward method but may require stringent control of reaction parameters to avoid side reactions and optimize yield.

Purity and structural confirmation of the final product are typically achieved by IR spectroscopy, proton nuclear magnetic resonance (1H-NMR), and mass spectrometry (MS).

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: 2-(2-Chloro-6-ethoxy-4-carboxyphenoxy)propanoic acid.

Reduction: 2-(2-Chloro-6-ethoxy-4-hydroxyphenoxy)propanoic acid.

Substitution: 2-(2-Amino-6-ethoxy-4-formylphenoxy)propanoic acid (when using an amine as the nucleophile).

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C12H13ClO5

Molecular Weight: 272.68 g/mol

IUPAC Name: 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid

The compound features a chloro group, an ethoxy group, and a formyl group attached to a phenyl ring, which contributes to its reactivity and biological activity .

Chemistry

In synthetic organic chemistry, this compound serves as a building block for more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions. This versatility makes it valuable for creating derivatives with tailored properties for specific applications .

Biology

The compound is studied for its biological activity , particularly its interactions with biomolecules. Research indicates that it can influence various biochemical pathways due to its reactive functional groups. For instance, the formyl group can participate in nucleophilic addition reactions, which may lead to the modification of proteins or nucleic acids .

Medicine

In the medical field, this compound is investigated for its potential therapeutic properties. It has been identified as a precursor in the synthesis of pharmaceutical compounds aimed at treating various diseases, including cancer and viral infections. Its immunomodulatory effects have been highlighted in patents suggesting its use in treating virological diseases and cancer .

Case Study 1: Anticancer Activity

Research has shown that compounds with structural similarities to this compound exhibit significant anticancer properties. A study demonstrated that derivatives could induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and generation of reactive oxygen species (ROS). This highlights the potential of this compound in developing new cancer therapies .

Case Study 2: Immunomodulatory Effects

A patent outlines the use of this compound as an immunomodulator , suggesting its efficacy in treating conditions related to immune system dysfunction. The study indicates that the compound can modulate immune responses, potentially slowing the progression of certain diseases .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, while the chloro and ethoxy groups can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications:

Key Structural and Functional Differences:

Methoxy vs. Ethoxy: The 6-methoxy substituent in 590395-58-7 reduces steric hindrance compared to ethoxy, possibly altering metabolic stability in biological systems .

Backbone Variations: The acetic acid derivative (CAS 428836-03-7) has a shorter carbon chain than the propanoic acid analog, which may influence acidity (pKa) and intermolecular interactions in drug-receptor binding .

Biological Activity

2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C13H15ClO5

- Molecular Weight: 286.71 g/mol

- Structure: The compound features a chloro group, an ethoxy group, and a formyl group, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is influenced by its structural components:

- The formyl group can participate in various biochemical reactions, making it a reactive site for enzyme interactions.

- The chloro and ethoxy groups affect the compound's binding affinity and reactivity towards specific molecular targets, potentially leading to varied biological effects such as anti-inflammatory or anticancer activities .

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

Anticancer Activity

Studies have shown that derivatives of this compound possess notable cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies demonstrated significant inhibitory effects on epidermoid carcinoma (HEP2) and colorectal carcinoma (HCT-116) cells when treated with similar phenoxyacetic acid derivatives .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 2a | HEP2 | 30.5 |

| 4b | HCT-116 | 25.7 |

| 4d | HEP2 | 28.9 |

The results suggest that the presence of electron-withdrawing or donating groups can enhance the anticancer potency of these compounds .

Anti-inflammatory Effects

The compound's interaction with prostaglandin E receptors (EP receptors) has been studied in the context of inflammation and cancer progression:

- Overexpression of EP receptors correlates with various cancers, and antagonists targeting these receptors have shown potential in reducing tumor growth in experimental models .

- The compound may act as an EP receptor antagonist, thereby modulating inflammatory responses associated with cancer progression .

Case Studies

- Colorectal Cancer: A study evaluated the effect of this compound on HCT-116 cells, showing an IC50 value significantly lower than that of Doxorubicin, indicating higher potency in inhibiting cell proliferation .

- Epidermoid Carcinoma: Another study found that compounds structurally similar to this acid exhibited cytotoxicity against HEP2 cells, suggesting a promising avenue for therapeutic development against skin cancers .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid with high purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions. For analogs like 2-(2,4-dichlorophenoxy)propanoic acid, solvent choice (e.g., dichloromethane or DMSO) and temperature (often 20–25°C) influence yield and purity. Post-synthesis purification via column chromatography or recrystallization is essential. Impurity profiling using HPLC or LC-MS, as seen in related formylphenyl propanoic acids, ensures purity ≥98% .

- Key Challenge : Proprietary reaction details (e.g., catalyst ratios) for similar compounds are often undisclosed, necessitating iterative optimization .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Store at 2–8°C in airtight, light-protected containers to prevent degradation. Use PPE (gloves, lab coats) and engineering controls (fume hoods) to minimize dermal/airborne exposure. Skin contact requires immediate washing, and contaminated clothing must be decontaminated before reuse .

- Safety Note : While no occupational exposure limits exist for this compound, carcinogenic potential in analogs necessitates minimizing contact .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro, ethoxy, formyl groups).

- MS : High-resolution mass spectrometry (HRMS) for molecular weight validation (theoretical MW: 258.66 g/mol) .

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O-C ether linkage) .

Advanced Research Questions

Q. How does structural modification of the phenoxy-propanoic acid core influence bioactivity?

- Methodological Answer : Substituent positioning (e.g., chloro, ethoxy) alters electronic and steric properties. For example:

- Chlorine : Enhances lipophilicity and receptor binding in chlorophenoxy analogs .

- Formyl Group : May act as a reactive site for covalent inhibitor design or crosslinking studies .

- Case Study : Trifluoromethyl or fluorophenyl substitutions in chromenone derivatives increase metabolic stability .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Solubility varies with solvent polarity. Experimental protocols should specify:

- Solvent Systems : Chloroform and DMSO are effective for dissolution (≥10 mg/mL) .

- pH Adjustment : Protonation/deprotonation of the carboxylic acid group (pKa ~3–4) can enhance aqueous solubility .

- Data Validation : Compare results with structurally similar compounds (e.g., 2-(4-methylphenoxy)propanoic acid) to identify outliers .

Q. What advanced analytical methods detect trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-UV/ELSD : Detect impurities at 0.1% levels using C18 columns and acetonitrile/water gradients .

- LC-HRMS/MS : Identify unknown impurities (e.g., dechlorinated byproducts) via fragmentation patterns .

- Reference Standards : Use certified impurities (e.g., 4-formylphenyl propanoic acid derivatives) for calibration .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) based on chromenone analog data .

- QSAR Models : Correlate substituent properties (Hammett σ values, logP) with activity trends .

- Validation : Cross-check predictions with in vitro assays (e.g., IC₅₀ measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.